tert-butyl N-[1-(methylamino)butan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-(methylamino)butan-2-yl]carbamate: is a chemical compound with a molecular formula of C10H22N2O2. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(methylamino)butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2). These interactions affect cellular signaling pathways and can modulate various physiological processes .
Comparison with Similar Compounds
- tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate
- tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
Comparison: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of its interaction with biological targets and its utility in synthetic chemistry. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C10H22N2O2 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(methylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-8(7-11-5)12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
CPSNFVCRCHVXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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